1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Catalog No.
S3014445
CAS No.
1421492-21-8
M.F
C16H21N3O3
M. Wt
303.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbon...

CAS Number

1421492-21-8

Product Name

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

IUPAC Name

1-methyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one

Molecular Formula

C16H21N3O3

Molecular Weight

303.362

InChI

InChI=1S/C16H21N3O3/c1-18-11-12(10-15(18)20)16(21)19-8-5-13(6-9-19)22-14-4-2-3-7-17-14/h2-4,7,12-13H,5-6,8-11H2,1H3

InChI Key

YGBSAZLHRRFPRD-UHFFFAOYSA-N

SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=CC=CC=N3

Solubility

not available
  • Pyridin-2-yloxy

    The presence of a pyridin-2-yl moiety might be of interest for researchers due to its prevalence in various bioactive molecules. Some pyridin-2-yl containing drugs target G protein-coupled receptors (GPCRs) which are involved in numerous physiological processes .

  • Piperidine

    The piperidine ring is a common scaffold in many medicinally relevant molecules. It can participate in hydrogen bonding and can provide conformational rigidity, which are both important features for drug interaction .

  • Pyrrolidin-2-one

    This moiety is present in some anticonvulsant medications .

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure that includes a pyrrolidinone ring, a piperidine moiety, and a pyridine ring. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2 and it has a molecular weight of approximately 288.35 g/mol. The compound features several functional groups, including an amide and an ether, which contribute to its chemical reactivity and biological activity.

, typical of its functional groups:

  • Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation: The carbonyl group can react with alcohols or amines to form esters or amides, respectively.
  • Esterification: The hydroxyl group in the pyrrolidinone can react with acids to form esters.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The synthesis of 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring: Starting from appropriate precursors, the pyrrolidinone can be synthesized through cyclization reactions.
  • Piperidine Modification: The piperidine ring is introduced via alkylation or acylation methods, utilizing pyridine derivatives as starting materials.
  • Final Coupling Reaction: The final product is obtained through coupling reactions between the modified piperidine and the pyrrolidinone, often requiring activation of the carboxylic acid moiety.

This compound has potential applications in medicinal chemistry due to its structural characteristics. It may be explored for use in:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting neurological conditions.
  • Chemical Probes: For studying biological pathways involving neurotransmitter systems.
  • Research

Interaction studies are crucial for understanding how 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one interacts with biological targets. Preliminary studies could involve:

  • Binding Affinity Tests: To assess how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effect on cell lines to determine cytotoxicity or modulation of signaling pathways.
  • In vivo Studies: To observe pharmacokinetics and pharmacodynamics in animal models.

These studies would help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Pyridin-2-yloxy)piperidineSimilar piperidine structureLacks the pyrrolidinone ring
Methyl 4-piperidinoacetateContains a piperidine ringDifferent functional groups
1-Methylpyrrolidin-2-oneContains a pyrrolidinone ringNo aromatic substituents

XLogP3

0.4

Dates

Modify: 2023-08-17

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